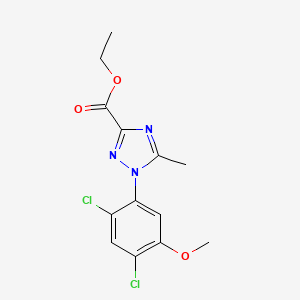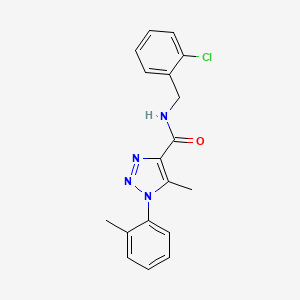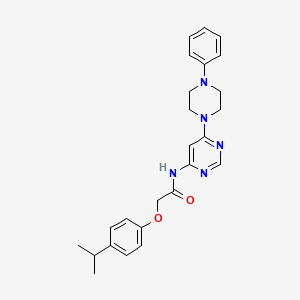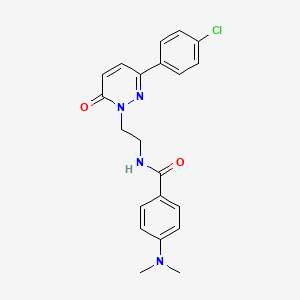
ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of the 1,2,4-triazole class of chemicals, which are known for their wide range of applications in pharmaceuticals and agrochemicals . The presence of the 2,4-dichloro-5-methoxyphenyl group suggests that this compound may have unique properties compared to other 1,2,4-triazoles .
Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, particularly due to the presence of the triazole ring . The specific reactions that this compound could undergo would depend on the conditions and reagents present.Scientific Research Applications
Molecular Structure and Bonding
Research into compounds similar to ethyl 1,2,4-triazole derivatives often focuses on their molecular structure, including tautomeric forms and intramolecular hydrogen bonding. For instance, studies have highlighted the stabilizing effects of hydrogen bonds within molecules, affecting their conformation and reactivity (Dolzhenko et al., 2010).
Synthesis and Reactivity
Ethyl 1,2,4-triazole derivatives have been explored for their synthetic pathways and reactivity. Efficient syntheses methods for creating these compounds and their metabolites have been developed, showcasing their potential in organic chemistry for creating a variety of structurally diverse molecules (Mizuno et al., 2006).
Antimicrobial Activities
Some studies focus on the antimicrobial activities of 1,2,4-triazole derivatives, suggesting their potential application in developing new antimicrobial agents. These compounds have been shown to possess good or moderate activities against various microorganisms, indicating their relevance in pharmaceutical research (Bektaş et al., 2007).
Building Blocks in Organic Synthesis
Ethyl 1,2,4-triazole-3-carboxylates serve as important building blocks in organic synthesis. They have been used to synthesize a range of compounds, including those with potential applications in medicine and materials science (Khomenko et al., 2016).
Molecular Docking Studies
Research also delves into the molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, investigating their potential as EGFR inhibitors and their anti-cancer properties. This highlights the application of ethyl 1,2,4-triazole derivatives in medicinal chemistry and drug design (Karayel, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-4-21-13(19)12-16-7(2)18(17-12)10-6-11(20-3)9(15)5-8(10)14/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCONIWYOQKUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC(=C(C=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)



![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2744187.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)


![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2744193.png)

